1-(Benzylsulfonyl)-5-methoxy-4-azaindole
CAS No.: 1352397-54-6
Cat. No.: VC2963350
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352397-54-6 |
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Molecular Formula | C15H14N2O3S |
Molecular Weight | 302.4 g/mol |
IUPAC Name | 1-benzylsulfonyl-5-methoxypyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C15H14N2O3S/c1-20-15-8-7-14-13(16-15)9-10-17(14)21(18,19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Standard InChI Key | NRTKEZJBHOPALR-UHFFFAOYSA-N |
SMILES | COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)CC3=CC=CC=C3 |
Canonical SMILES | COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
1-(Benzylsulfonyl)-5-methoxy-4-azaindole is identified by the CAS registry number 1352397-54-6 . This compound possesses the molecular formula C₁₅H₁₄N₂O₃S with a calculated molecular weight of 302.35 g/mol . Structurally, the compound features a 4-azaindole core scaffold (where one of the carbon atoms in the six-membered ring of indole is replaced by nitrogen at the 4-position), with a benzylsulfonyl group at position 1 and a methoxy substituent at position 5.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1-(Benzylsulfonyl)-5-methoxy-4-azaindole
The 4-azaindole core is known for its improved physicochemical properties compared to indole, including enhanced metabolic stability and better aqueous solubility due to the presence of the additional nitrogen atom . The benzylsulfonyl moiety likely contributes to specific binding interactions with potential biological targets, while the methoxy group at position 5 may modulate electronic properties and binding affinity.
Azaindoles as Privileged Scaffolds
Azaindoles represent an important class of heterocyclic compounds extensively studied for their therapeutic potential. The substitution of carbon atoms with nitrogen in the indole ring system creates azaindoles with distinct properties that make them valuable scaffolds in medicinal chemistry.
Significance of 4-Azaindole Framework
The 4-azaindole scaffold is one of four possible azaindole isomers (4-, 5-, 6-, and 7-azaindole), each with distinct properties. While 7-azaindole has been most extensively studied, 4-azaindole derivatives have also shown promising biological activities .
The incorporation of nitrogen at the 4-position of the indole ring results in:
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Improved hydrogen bonding capacity
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Modified electronic distribution across the heterocyclic system
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Enhanced metabolic stability
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Better physicochemical properties, including increased aqueous solubility (lower logP) and reduced plasma protein binding
Comparison with Related Compounds
Comparison with Other 4-Azaindole Derivatives
1-(Benzylsulfonyl)-5-methoxy-4-azaindole shares structural similarities with other 4-azaindole derivatives, such as 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (CAS: 372077-49-1) . The main difference is the presence of a methylene (CH₂) linker between the phenyl ring and the sulfonyl group in the benzylsulfonyl derivative, which might alter flexibility, binding interactions, and pharmacokinetic properties.
Table 2: Comparison of 1-(Benzylsulfonyl)-5-methoxy-4-azaindole with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
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1-(Benzylsulfonyl)-5-methoxy-4-azaindole | C₁₅H₁₄N₂O₃S | 302.35 g/mol | Contains a benzylsulfonyl group at N1 |
1-(Phenylsulfonyl)-5-methoxy-4-azaindole | C₁₄H₁₂N₂O₃S | 288.32 g/mol | Contains a phenylsulfonyl group at N1 |
5-Methoxy-4-azaindole (unsubstituted at N1) | C₈H₈N₂O | 148.16 g/mol | Lacks the sulfonyl group at N1 |
Functional Group Contributions
The benzylsulfonyl and methoxy groups in 1-(Benzylsulfonyl)-5-methoxy-4-azaindole likely contribute to its properties and potential applications:
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Benzylsulfonyl Group: The additional methylene linker between the phenyl ring and sulfonyl group provides:
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Increased conformational flexibility compared to direct phenylsulfonyl substitution
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Altered electronic distribution and potential binding interactions
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Modified physicochemical properties including solubility and lipophilicity
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5-Methoxy Group: The methoxy substitution at position 5:
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Serves as an electron-donating group that influences the electronic distribution of the aromatic system
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May enhance interactions with target binding sites through hydrogen bonding
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Potentially modulates metabolic stability and pharmacokinetic properties
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Research on related compounds indicates that: "The substitution of a methyl or methoxy group at the C-6 position of the 1,4-azaindole improved cellular potency."
Future Research Perspectives
Structural Optimization Strategies
Future research could focus on structural modifications to enhance desired properties:
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Modification of the Benzyl Group: Introduction of substituents on the benzyl ring to modulate electronic properties and binding interactions.
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Alternative Sulfonyl Linkages: Exploration of different linking groups between the phenyl ring and sulfonyl moiety.
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Additional Substitutions: Introduction of functional groups at other positions of the azaindole core to enhance potency and selectivity.
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